molecular formula C11H8F3N3OS B4238907 N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide

N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide

Cat. No. B4238907
M. Wt: 287.26 g/mol
InChI Key: CPESAVWCOFUIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide, also known as DIBTA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DIBTA belongs to the class of benzothiazole derivatives, which have been widely studied for their biological activities.

Scientific Research Applications

N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide has been shown to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their inhibition has been linked to the treatment of several diseases such as Alzheimer's disease, glaucoma, and cancer.
In material science, N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide has been used as a building block for the synthesis of various functional materials such as organic semiconductors, fluorescent dyes, and liquid crystals. These materials have potential applications in electronic devices, sensors, and displays.
In analytical chemistry, N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide has been used as a fluorescent probe for the detection of metal ions such as Cu2+, Zn2+, and Cd2+. The fluorescence properties of N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide are highly sensitive to the presence of these metal ions, making it a useful tool for the detection and quantification of these ions in complex matrices.

Mechanism of Action

The mechanism of action of N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide is not fully understood, but it is believed to involve the inhibition of enzymatic activity. N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide has been shown to bind to the active site of enzymes, preventing the substrate from binding and inhibiting the catalytic activity of the enzyme. The exact mode of binding and inhibition may vary depending on the specific enzyme and the chemical structure of N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide are largely dependent on the specific enzyme that it inhibits. Inhibition of acetylcholinesterase and butyrylcholinesterase has been linked to the treatment of Alzheimer's disease and other neurodegenerative disorders. Inhibition of carbonic anhydrase has been linked to the treatment of glaucoma and cancer. The specific physiological effects of N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide may vary depending on the dose, route of administration, and duration of treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide is its ease of synthesis and high purity. This makes it a useful tool for the study of enzymatic inhibition and the development of new drugs and materials. However, one of the limitations of N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide is its relatively narrow range of biological activities. While it has been shown to exhibit potent inhibitory activity against several enzymes, its activity against other enzymes and biological targets is not well established.

Future Directions

There are several future directions for the study of N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide. One potential direction is the development of new drugs and materials based on the structure of N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide. The potent inhibitory activity of N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide against several enzymes makes it a promising candidate for the development of new drugs for the treatment of various diseases. Another potential direction is the study of the mechanism of action of N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide. Further studies are needed to elucidate the exact mode of binding and inhibition of N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide with different enzymes. Additionally, the study of the biochemical and physiological effects of N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide in vivo may provide valuable insights into its potential therapeutic applications.

properties

IUPAC Name

N-(1,2-dihydroimidazo[2,1-b][1,3]benzothiazol-6-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3OS/c12-11(13,14)9(18)16-6-1-2-7-8(5-6)19-10-15-3-4-17(7)10/h1-2,5H,3-4H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPESAVWCOFUIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=C(C=C3)NC(=O)C(F)(F)F)SC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide
Reactant of Route 2
N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide
Reactant of Route 5
N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide
Reactant of Route 6
N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide

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